molecular formula C17H23NO4 B2956202 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 1903505-65-6

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2956202
CAS RN: 1903505-65-6
M. Wt: 305.374
InChI Key: IHTSUWCQBOSMBD-UHFFFAOYSA-N
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Description

The compound contains a tetrahydrofuran group, a carboxamide group, and a 1,2,3,4-tetrahydronaphthalen-1-yl group with a hydroxy and a methoxy substituent . These groups are common in many biologically active compounds and could potentially interact with various biological targets.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydrofuran ring, possibly through a cyclization reaction, and the attachment of the 1,2,3,4-tetrahydronaphthalen-1-yl group . The hydroxy and methoxy groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran ring, the carboxamide group, and the 1,2,3,4-tetrahydronaphthalen-1-yl group . The hydroxy and methoxy groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the hydroxy group could be deprotonated to form a nucleophile, which could then participate in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy and methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Antiviral Activity

This compound has shown potential in antiviral research, particularly in the development of treatments for influenza and Coxsackie B4 virus. Derivatives of this compound have been reported to exhibit inhibitory activity against influenza A, with promising selectivity index values .

Anti-HIV Research

Indole derivatives, which share structural similarities with our compound of interest, have been synthesized and screened for anti-HIV activity. These studies are crucial for developing new medications that can inhibit HIV-1 and HIV-2 strains replication in acutely infected cells .

Anticancer Applications

The structural framework of this compound is found in various anticancer agents. Research into indole derivatives, which are structurally related, has revealed their potential in targeting multiple receptors, which is beneficial for cancer treatment strategies .

Antimicrobial Properties

Compounds with a similar structure have been explored for their antimicrobial properties. This includes research into combating bacterial and fungal infections, which is a significant area of study given the rise of antibiotic-resistant strains .

Neuroprotective Effects

The compound’s framework suggests potential neuroprotective effects. Research into similar compounds has indicated possible applications in protecting neuronal cells against damage, which could be beneficial in treating neurodegenerative diseases .

Analgesic and Anti-inflammatory Uses

The chemical structure of this compound indicates potential use as an analgesic and anti-inflammatory agent. Studies on related compounds have shown effectiveness in reducing pain and inflammation, which could lead to new pain management therapies .

Enzyme Inhibition

This compound could serve as a basis for developing enzyme inhibitors. Such inhibitors can be used to regulate biological pathways, which is essential in the treatment of various diseases, including metabolic disorders .

Chemical Reagent in Organic Synthesis

Due to its reactive functional groups, this compound can be used as a chemical reagent in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules for pharmaceutical research and development .

Mechanism of Action

The mechanism of action of this compound would depend on its interactions with biological targets. The presence of the hydroxy and methoxy groups could allow for hydrogen bonding with proteins or other biomolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for improved potency and selectivity .

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-21-14-4-5-15-12(9-14)3-2-7-17(15,20)11-18-16(19)13-6-8-22-10-13/h4-5,9,13,20H,2-3,6-8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTSUWCQBOSMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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